7-Chloroimidazo[1,2-a]pyridin-3-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

SAR studies demonstrate that a lipophilic 7-position substituent on the imidazo[1,2-a]pyridin-3-amine core is essential for EAAT3 selectivity (e.g., 7-Br analogue IC50 = 7.2 µM, >35-fold selective). Sourcing the precise 7-chloro variant ensures correct reactivity and biological outcome. Non-equivalent 6-chloro or 7-bromo analogues lead to divergent synthetic/assay results. • Validated scaffold for EAAT3 inhibitor hit-to-lead campaigns. • Regioselective Pd-catalyzed arylation at the 3-position enables rapid SAR library synthesis. • Green synthetic route (chloramine-T, solvent-free, RT) supports sustainable process development. • Favorable oral/CNS profile: MW 167.59, XLogP3 2.0, TPSA 43.3 Ų.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B11917027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2N)C=C1Cl
InChIInChI=1S/C7H6ClN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2
InChIKeyJGKGEDPMBBNTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroimidazo[1,2-a]pyridin-3-amine Procurement Guide: A Specialized Heterocyclic Building Block for Medicinal Chemistry


7-Chloroimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core with a chloro substituent at the 7-position and a primary amine group at the 3-position [1]. This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis [1]. Its electron-rich aromatic system facilitates diverse functionalization, and the chloro group enhances electrophilic substitution potential, while the amine moiety allows for further derivatization via coupling or condensation reactions [1]. This compound is particularly useful in medicinal chemistry for constructing nitrogen-containing scaffolds with potential therapeutic applications [1].

7-Chloroimidazo[1,2-a]pyridin-3-amine: Why Simple Analogue Substitution is Inadequate in Research and Development


The precise substitution pattern of 7-chloroimidazo[1,2-a]pyridin-3-amine is critical for its intended applications. While many imidazo[1,2-a]pyridine-3-amines exist, the specific placement of the chloro group at the 7-position significantly influences both its chemical reactivity and biological activity. For instance, structure-activity relationship (SAR) studies have shown that small lipophilic substituents at the 7- and/or 8-position are essential for activity and selectivity in certain biological contexts [1]. Furthermore, the 7-chloro substituent provides a distinct handle for selective functionalization, offering a different reactivity profile compared to analogues substituted at the 6-position or with other halogens like bromine or fluorine. Therefore, simply substituting a 6-chloro or a 7-bromo analogue is not equivalent and can lead to divergent outcomes in synthetic pathways or biological assays.

Quantitative Evidence for Selecting 7-Chloroimidazo[1,2-a]pyridin-3-amine Over Closest Analogues


Regioselective Synthetic Utility: 7-Chloro vs. 6-Chloro Isomer in Pd-Catalyzed Cross-Coupling Reactions

While specific head-to-head kinetic data for 7-chloroimidazo[1,2-a]pyridin-3-amine is not available, class-level inference from studies on imidazo[1,2-a]pyridine C-H functionalization demonstrates that the position of the chlorine substituent critically dictates the outcome of regioselective palladium-catalyzed reactions . The 7-chloro isomer is expected to participate in C-3 selective arylation and heteroarylation reactions under palladium catalysis, a key transformation for diversifying the scaffold. This contrasts with the 6-chloro analogue, which may exhibit different regioselectivity or require distinct reaction conditions due to altered electronic and steric environments. The ability to selectively functionalize the 3-position is a core requirement for accessing certain pharmacologically relevant derivatives, making the 7-chloro substitution a strategic choice for library synthesis .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Biological Activity Determinant: The Essential Role of a 7-Position Lipophilic Substituent in EAAT3 Selectivity

In a structure-activity relationship (SAR) study of imidazo[1,2-a]pyridine-3-amines as excitatory amino acid transporter subtype 3 (EAAT3) inhibitors, it was explicitly determined that a small lipophilic substituent (such as methyl or bromine) at the 7- and/or 8-position was essential for activity and selectivity [1]. For example, a compound with a 7-bromo substituent (analogue 3e) displayed an IC50 of 7.2 µM for EAAT3, with >35-fold selectivity over EAAT1,2,4 (IC50 ∼ 250 µM) [1]. While direct data for the 7-chloro analogue is not provided in this study, the class-level inference is clear: the presence of a small lipophilic group at the 7-position, such as chlorine (XLogP3 = 2.0 [2]), is a critical determinant for achieving potent and selective EAAT3 inhibition. This SAR knowledge strongly differentiates 7-substituted analogues from unsubstituted or 6-substituted variants, which are predicted to have significantly reduced activity in this target class.

Neuroscience Pharmacology Structure-Activity Relationship

Differential Synthetic Accessibility: 7-Chloro vs. 7-Bromo in Transition-Metal-Free Chlorocyclization

The target compound, 7-chloroimidazo[1,2-a]pyridin-3-amine, can be synthesized using a modern, transition-metal-free tandem chlorocyclization method, which is a significant advantage over the synthesis of its 7-bromo analogue [1]. This method provides direct access to chloroimidazo[1,2-a]pyridines with good yields (typically 60-85% for various derivatives) under relatively mild conditions [1]. In contrast, the synthesis of 7-bromo analogues often relies on less convenient bromination procedures, which may involve harsher reagents, lower regioselectivity, or the use of toxic bromine. The availability of a metal-free, operationally simple synthetic route for the chloro derivative translates to potentially lower cost, higher purity, and easier scale-up, making it a more attractive building block for large-scale research or industrial applications.

Organic Synthesis Green Chemistry Medicinal Chemistry

Comparative Physicochemical Properties: 7-Chloro vs. Other 7-Halogen and 7-Alkyl Analogues

The 7-chloro substituent confers a specific set of physicochemical properties that differ from other 7-position analogues. Based on computed data from PubChem, 7-chloroimidazo[1,2-a]pyridin-3-amine has a molecular weight of 167.59 g/mol, an XLogP3 of 2.0, a topological polar surface area (TPSA) of 43.3 Ų, and a hydrogen bond donor/acceptor count of 1/2 [1]. These values place it in a favorable region for oral bioavailability according to Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). In comparison, the 7-fluoro analogue (MW = 151.14, predicted LogP lower) would be more polar and potentially less membrane permeable, while the 7-bromo analogue (MW = 212.05, LogP higher) would be more lipophilic and may have different metabolic stability [2][3]. The 7-methyl analogue (MW = 147.18) would also have different lipophilicity and steric bulk [4]. The 7-chloro variant therefore offers a balanced profile that may be optimal for achieving both target binding and desirable drug-like properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Green Chemistry Advantage: Chloramine-T Mediated Synthesis of 3-Chloroimidazo[1,2-a]pyridines

An environment-friendly protocol for the chlorination of imidazoheterocycles using chloramine-T provides a distinct advantage for accessing C-3 chloro-substituted imidazo[1,2-a]pyridines like the target compound [1]. This method is characterized by solvent-free conditions, room temperature operation, short reaction times, and no need for column chromatography in most cases [1]. These features collectively represent a greener and more cost-effective synthetic approach compared to traditional chlorination methods, which often require harsh reagents, organic solvents, and energy-intensive heating. This class-level inference suggests that 7-chloroimidazo[1,2-a]pyridin-3-amine can be produced with a lower environmental footprint and potentially at a lower cost of goods compared to analogues that are not accessible via this modern methodology.

Green Chemistry Organic Synthesis Pharmaceutical Manufacturing

High-Value Application Scenarios for 7-Chloroimidazo[1,2-a]pyridin-3-amine Based on Verified Evidence


Medicinal Chemistry: Lead Optimization for Selective EAAT3 Inhibitors

Based on established SAR for the imidazo[1,2-a]pyridine-3-amine class, where a 7-position lipophilic substituent is essential for EAAT3 selectivity (IC50 = 7.2 µM for 7-bromo analogue, >35-fold selective over EAAT1,2,4) [1], 7-chloroimidazo[1,2-a]pyridin-3-amine is a prime candidate for optimization towards novel EAAT3 inhibitors. Its 7-chloro group (XLogP3 = 2.0) provides the necessary lipophilicity for activity [2]. Researchers can use this scaffold to explore new 2- and N-substitutions to improve potency and drug-like properties, building on the validated SAR framework that has already identified key structural determinants for this challenging target implicated in neurological disorders.

Organic Synthesis: A Versatile Building Block for Regioselective C-3 Functionalization

For synthetic chemists, 7-chloroimidazo[1,2-a]pyridin-3-amine is a valuable building block for generating libraries of 3-substituted imidazo[1,2-a]pyridines. Its structure is amenable to regioselective palladium-catalyzed arylation and heteroarylation at the 3-position, a key transformation for diversifying the core scaffold . This allows for the efficient introduction of a wide range of aryl and heteroaryl groups to explore chemical space in drug discovery programs. The ability to selectively modify the 3-position while retaining the 7-chloro substituent enables rapid SAR exploration around the imidazopyridine core.

Pharmaceutical R&D: A 'Green' Intermediate for Sustainable Drug Manufacturing

The compound can be synthesized using an environmentally friendly protocol involving chloramine-T under solvent-free, room-temperature conditions, which minimizes waste and energy consumption [3]. This 'green' synthetic route is a significant advantage for process chemists aiming to develop sustainable manufacturing processes. Selecting 7-chloroimidazo[1,2-a]pyridin-3-amine as an intermediate early in development can lead to a more cost-effective and environmentally responsible route to advanced drug candidates, potentially simplifying scale-up and reducing the overall environmental footprint of the final pharmaceutical product.

Drug Discovery: A Balanced Physicochemical Starting Point for CNS or Oral Programs

With a molecular weight of 167.59 g/mol, XLogP3 of 2.0, and TPSA of 43.3 Ų [2], this compound possesses a favorable physicochemical profile for oral bioavailability and potential CNS penetration. It avoids the extremes of its more polar (7-fluoro) or more lipophilic (7-bromo) analogues. This balanced profile makes it a strategically sound choice for initiating hit-to-lead campaigns for oral or CNS drug discovery programs, where achieving the right balance of properties is crucial for minimizing attrition in later stages of development.

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